molecular formula C33H41N5O6S B611618 VA4 TG2 inhibitor CAS No. 2088001-23-2

VA4 TG2 inhibitor

Cat. No.: B611618
CAS No.: 2088001-23-2
M. Wt: 635.78
InChI Key: QAFQMNLZLZDYJW-NDEPHWFRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

VA4 is a novel irreversible TG2 transamidase site-specific inhibitor.

Scientific Research Applications

Neurobiology Applications

1. Astrocytic Function and Neurite Outgrowth

VA4 has been shown to enhance the supportive functions of astrocytes in the central nervous system. In a neuron-astrocyte co-culture model, VA4 treatment improved neurite outgrowth on injury-relevant matrices, indicating its potential in promoting neuronal recovery after injury. This effect is attributed to VA4's ability to alter TG2 conformation, thereby enhancing astrocytic support mechanisms .

2. Spinal Cord Injury Recovery

In studies involving spinal cord injury models, VA4 treatment resulted in significant improvements in functional recovery. The selective inhibition of TG2 with VA4 was found to mimic the effects of genetic deletion of TG2, suggesting that pharmacological inhibition can effectively promote recovery outcomes .

Cancer Treatment Applications

1. Glioblastoma Proliferation Inhibition

Research indicates that VA4 effectively inhibits the proliferation of glioblastoma cells. In vitro studies demonstrated that VA4 reduced colony growth and slowed cell cycle progression in various glioblastoma cell lines. Notably, it was found that while VA4 and another inhibitor NC9 had similar effects on cell growth, VA5 exhibited contrasting results, highlighting the specificity of TG2 inhibitors in cancer treatment .

2. Ovarian Cancer Migration

Recent studies have explored the use of VA4 in targeted protein degradation strategies for ovarian cancer treatment. By reducing TG2 levels through proteasome-dependent mechanisms, VA4 was shown to significantly inhibit cancer cell adhesion and migration, suggesting its potential as a therapeutic agent against metastatic ovarian cancer .

Diabetic Nephropathy Applications

1. Renal Protection

VA4 has demonstrated protective effects against diabetic nephropathy by inhibiting TG2 activity in renal tissues. Studies involving diabetic rat models showed that administration of VA4 prevented renal scarring and albuminuria while preserving glomerular filtration rates. This highlights the role of TG2 as a therapeutic target in managing diabetic kidney diseases .

Summary Table of Applications

Application Area Effect of VA4 Reference
NeurobiologyEnhances astrocytic support for neurite outgrowth
Spinal Cord Injury RecoveryImproves functional recovery post-injury
Cancer Treatment (Glioblastoma)Inhibits proliferation and slows cell cycle progression
Cancer Treatment (Ovarian)Reduces adhesion and migration of cancer cells
Diabetic NephropathyPrevents renal scarring and preserves kidney function

Q & A

Basic Research Questions

Q. What is the primary mechanism by which VA4 inhibits TG2 transamidase activity?

VA4 covalently binds to Cys-277 in the transamidase catalytic site of TG2, irreversibly blocking substrate access and suppressing crosslinking activity. This interaction shifts TG2 from a closed (GTP-bound) to an open conformation, disordering the GTP-binding domain and reducing pro-survival signaling in cancer stem cells . Methodologically, this is confirmed via fluorescence lifetime imaging (FLIM) to track conformational changes and GTP-agarose binding assays .

Q. Which experimental models are commonly used to study VA4's effects on TG2-dependent cancer stem cells?

Key models include:

  • Epidermal squamous cell carcinoma (ECS) : Spheroid formation assays (cancer stem cell survival) and Matrigel invasion assays (invasive potential) .
  • Glioblastoma (GBM) : Colony formation assays in U87 and TS543 cell lines to assess proliferation inhibition .
  • HaCaT immortalized keratinocytes : Used to validate TG2 conformational changes via electroporation of mCer-TG2-YAP constructs .

Q. How does VA4 alter TG2's interaction with nuclear proteins in astrocytes?

VA4 locks TG2 in an open conformation, reducing its nuclear scaffolding function. This disrupts interactions with transcriptional regulators like Zbtb7a and Sin3a-HDAC complexes, increasing histone H3K9 acetylation (H3K9ac) and promoting neurosupportive gene expression. Co-immunoprecipitation and chromatin accessibility assays are used to validate these effects .

Advanced Research Questions

Q. Why do transamidase inhibitors like VA4 suppress GTP binding despite targeting a spatially distinct site?

Structural studies reveal that VA4-induced open conformation disorganizes the GTP-binding pocket. Native gel electrophoresis and computational modeling show that irreversible inhibitors (VA4, NC9, VA5) shift TG2’s equilibrium from closed to extended states, reducing GTP affinity by >90% . This paradox is critical for therapeutic design, as GTP binding is essential for cancer stem cell survival .

Q. How do conflicting results in TG2 inhibitor efficacy across cell lines inform experimental design?

In GBM models, VA4 inhibits colony formation in U87 and TS543 cells but fails in TS676 cells, suggesting context-dependent TG2 roles influenced by genomic heterogeneity . Researchers should:

  • Validate TG2 expression (immunoblotting) and activity (FC incorporation assays) in each model.
  • Use TG2-null controls (e.g., SCC13-TG2-KOc12) to confirm on-target effects .

Q. What methodologies resolve VA4's dual impact on catalytic inhibition and epigenetic modulation?

  • Catalytic inhibition : Measured via fluorescein cadaverine (FC) incorporation assays in ionomycin-activated cells .
  • Epigenetic effects : Chromatin immunoprecipitation (ChIP) and RNA-seq in VA4-treated astrocytes reveal upregulated neurotrophic factors (e.g., BDNF) and H3K9ac enrichment .

Q. How does VA4's irreversible binding influence long-term TG2 functional recovery in CNS injury models?

In spinal cord injury (SCI) models, VA4-treated astrocytes exhibit sustained neurosupportive phenotypes (e.g., enhanced neurite outgrowth) comparable to TG2-knockout cells. Longitudinal functional recovery is assessed via Basso Mouse Scale (BMS) scoring and histological analysis of CSPG matrix remodeling .

Q. Data Contradictions & Resolution

Q. Why does VA4 fail to inhibit TG2-null cell invasion despite efficacy in wild-type models?

TG2-null SCC13-KOc12 cells show no response to VA4 in Matrigel invasion assays, confirming TG2 specificity. This underscores the need for baseline TG2 quantification (e.g., immunoblotting) in preclinical studies .

Q. How to reconcile VA4's neuroprotective effects in astrocytes with its lack of toxicity in neurons?

Neurons require TG2 for survival but not its catalytic activity. VA4 inhibits TG2’s scaffolding role in astrocytes without affecting neuronal viability, as shown in OGD (oxygen-glucose deprivation) assays .

Q. Methodological Recommendations

Optimal techniques for quantifying VA4-induced TG2 conformational changes:

  • FLIM : Tracks distance between mCer (N-terminal) and YAP (C-terminal) fluorescent probes in live cells .
  • Native PAGE : Differentiates closed (fast-migrating) vs. open (slow-migrating) TG2 conformations .

Key controls for in vitro TG2 inhibition studies:

  • Include reversible inhibitors (e.g., CP4d) to distinguish covalent vs. competitive mechanisms .
  • Use calcium ionophores (A23187) to activate TG2 transamidase activity in baseline assays .

Properties

CAS No.

2088001-23-2

Molecular Formula

C33H41N5O6S

Molecular Weight

635.78

IUPAC Name

Benzyl (S)-(6-acrylamido-1-(4-((5-(dimethylamino)naphthalen-1-yl)sulfonyl)piperazin-1-yl)-1-oxohexan-2-yl)carbamate

InChI

InChI=1S/C33H41N5O6S/c1-4-31(39)34-19-9-8-16-28(35-33(41)44-24-25-12-6-5-7-13-25)32(40)37-20-22-38(23-21-37)45(42,43)30-18-11-14-26-27(30)15-10-17-29(26)36(2)3/h4-7,10-15,17-18,28H,1,8-9,16,19-24H2,2-3H3,(H,34,39)(H,35,41)/t28-/m0/s1

InChI Key

QAFQMNLZLZDYJW-NDEPHWFRSA-N

SMILES

O=C(OCC1=CC=CC=C1)N[C@@H](CCCCNC(C=C)=O)C(N2CCN(S(=O)(C3=C4C=CC=C(N(C)C)C4=CC=C3)=O)CC2)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

VA4;  VA-4;  VA 4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
VA4 TG2 inhibitor
Reactant of Route 2
Reactant of Route 2
VA4 TG2 inhibitor
Reactant of Route 3
Reactant of Route 3
VA4 TG2 inhibitor
Reactant of Route 4
VA4 TG2 inhibitor
Reactant of Route 5
Reactant of Route 5
VA4 TG2 inhibitor
Reactant of Route 6
Reactant of Route 6
VA4 TG2 inhibitor

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.